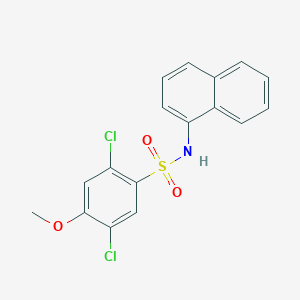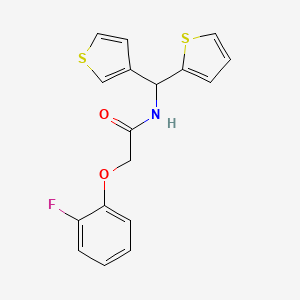
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate involves the inhibition of various enzymes and signaling pathways that are involved in the progression of inflammation, tumor growth, and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various signaling pathways such as the nuclear factor-kappaB (NF-κB) pathway, which is involved in the regulation of inflammatory responses and tumor growth.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate in lab experiments include its ability to inhibit various enzymes and signaling pathways that are involved in the progression of inflammation, tumor growth, and cancer. It also exhibits low toxicity and high selectivity towards cancer cells. However, the limitations include the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the study of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate. These include further studies to determine its efficacy and safety in humans, the development of novel derivatives with improved efficacy and selectivity, and the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various fields of scientific research. Its ability to inhibit various enzymes and signaling pathways involved in the progression of inflammation, tumor growth, and cancer make it a promising therapeutic agent for the treatment of various diseases. Further studies are required to determine its efficacy and safety in humans and to develop novel derivatives with improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate involves the reaction of furfuryl alcohol with 3-bromo-2-methylpropionic acid in the presence of sodium hydride, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride in the presence of triethylamine. The final product is obtained by reacting the intermediate with m-tolyl chloroformate in the presence of triethylamine.
Applications De Recherche Scientifique
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-12-4-2-5-14(8-12)21-11-17(19)22-10-13-9-16(23-18-13)15-6-3-7-20-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDMEPUXOZZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-adamantyl)ethyl]benzamide](/img/structure/B2978695.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2978697.png)

![2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2978701.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2978703.png)

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2978705.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978708.png)
![1,7-dimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978712.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2978713.png)
![N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2978714.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2978715.png)